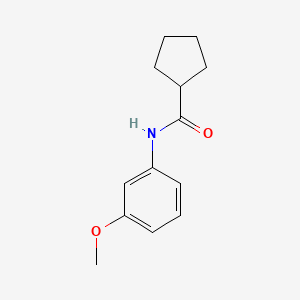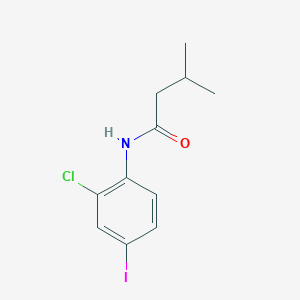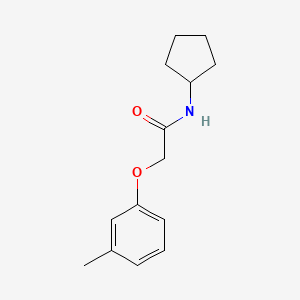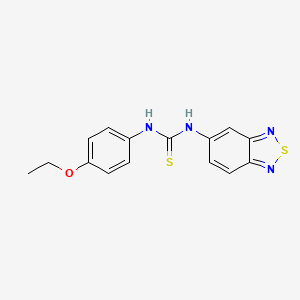
N-(3-methoxyphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)cyclopentanecarboxamide, also known as NMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the cyclopentanecarboxamide family, which has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels may contribute to the anti-inflammatory and analgesic properties of N-(3-methoxyphenyl)cyclopentanecarboxamide.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain, as well as decrease the frequency and severity of seizures. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to test subjects. Additionally, the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide is relatively simple and can be optimized for high yield and purity. However, one limitation of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-(3-methoxyphenyl)cyclopentanecarboxamide could focus on exploring its potential therapeutic applications in the treatment of chronic pain, inflammation, and epilepsy. Additionally, further studies could investigate the mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide and its effects on other neurotransmitters in the brain. Finally, research could focus on optimizing the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide to improve yield and purity.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)cyclopentanecarboxamide involves the reaction of 3-methoxybenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base catalyst. The resulting N-(3-methoxyphenyl)cyclopentanecarboxamide product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Scientific Research Applications
N-(3-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been studied for its anticonvulsant properties, which may make it an effective treatment for epilepsy.
properties
IUPAC Name |
N-(3-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-4-7-11(9-12)14-13(15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISNQXLTLQOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)
![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)



